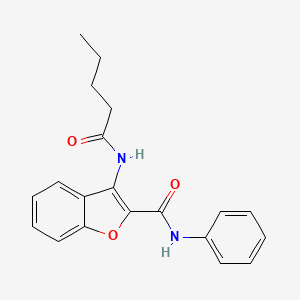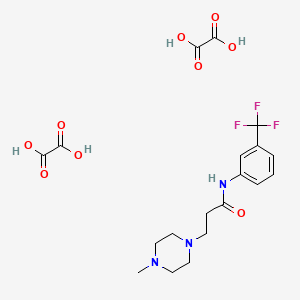
3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-METHYLPIPERAZIN-1-YL)METHYL)-5-(TRIFLUOROMETHYL)ANILINE” is related . It’s available from several suppliers for scientific research .
Synthesis Analysis
A paper discusses the synthesis of a related compound, “3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine”. The compound was synthesized in 6 experimental steps and characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Molecular Structure Analysis
The same paper also discusses the molecular structure of the synthesized compound. The compound was geometrically optimized using density functional theory (DFT). The optimized DFT molecular structure was found to be in good agreement with the X-ray diffraction value .
Physical And Chemical Properties Analysis
The related compound “3-((4-METHYLPIPERAZIN-1-YL)METHYL)-5-(TRIFLUOROMETHYL)ANILINE” has been characterized in terms of its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight .
Applications De Recherche Scientifique
Anticonvulsant Activity
Research highlights the synthesis of hybrid compounds derived from propanamides and butanamides, showcasing significant anticonvulsant activity. This development reflects the compound's potential as a foundation for creating new antiepileptic drugs (AEDs), with certain molecules demonstrating broad spectra of activity across preclinical seizure models without impairing motor coordination, thus offering a better safety profile compared to existing AEDs (Kamiński et al., 2015).
Histone Deacetylase Inhibitors
The compound's framework has been expanded upon in the synthesis and evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors (HDACi), highlighting its role in cancer treatment and other disorders. These compounds demonstrated remarkable stability in vivo and showed in vivo antitumor activity in preclinical models, underscoring the therapeutic potential of derivatives of the original compound (Thaler et al., 2010).
Synthesis and Characterization
The synthesis and characterization of new iron phosphatooxalates incorporating the compound's structure were conducted, resulting in organically templated iron(II) phosphatooxalates. These studies contribute to our understanding of molecular frameworks and offer insights into the design of materials with specific properties (Chang et al., 2001).
Antibacterial Activity
Derivatives of the compound were synthesized and evaluated for their antibacterial activity, particularly against resistant strains such as MRSA and VRE. This research signifies the compound's utility in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Jang et al., 2004).
Antimicrobial and Tuberculostatic Activity
Further exploration into the compound's derivatives revealed their antimicrobial activity, with specific focus on their effectiveness against tuberculosis. The discovery of molecules with tuberculostatic activity presents a promising avenue for the treatment of this infectious disease, highlighting the compound's relevance in addressing global health challenges (Foks et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O.2C2H2O4/c1-20-7-9-21(10-8-20)6-5-14(22)19-13-4-2-3-12(11-13)15(16,17)18;2*3-1(4)2(5)6/h2-4,11H,5-10H2,1H3,(H,19,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPSTLPACGIJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)
![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)

![(4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2721455.png)
![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)
![2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2721457.png)
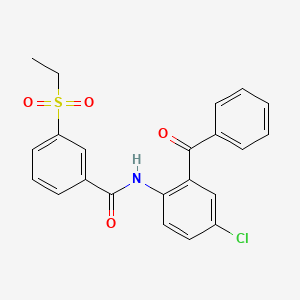
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2721459.png)
![Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2721465.png)
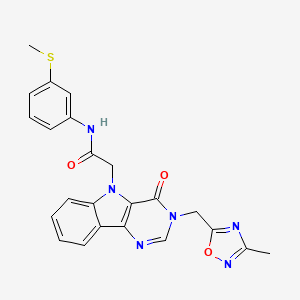
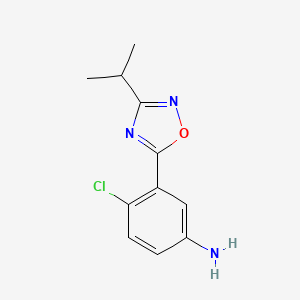
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721468.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/no-structure.png)
